4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Description
This compound (CAS RN: 1710202-31-5) features a benzaldehyde core substituted at the 3-position with a methoxy-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₇H₁₁F₃N₂O₃, with an average mass of 348.28 g/mol and a monoisotopic mass of 348.072177 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising intermediate in pharmaceutical research, particularly for targeting ion channels (e.g., TRPA1/TRPV1) or microbial enzymes .
Properties
Molecular Formula |
C17H11F3N2O3 |
|---|---|
Molecular Weight |
348.28 g/mol |
IUPAC Name |
4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)13-5-3-12(4-6-13)16-21-15(25-22-16)10-24-14-7-1-11(9-23)2-8-14/h1-9H,10H2 |
InChI Key |
DWKWHGFNVJPEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the Benzaldehyde Moiety: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The specific compound has been evaluated for its potential as an anticancer agent, showing promising results in vitro against several cancer cell lines .
Antimicrobial Properties
Compounds with oxadiazole structures have been recognized for their antimicrobial activities. The incorporation of the trifluoromethyl group enhances the potency against bacterial strains. Several studies have reported that derivatives similar to 4-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde demonstrate effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Anti-Diabetic Effects
Recent research has explored the potential of oxadiazole derivatives in treating diabetes. These compounds have shown the ability to modulate glucose metabolism and improve insulin sensitivity. The specific compound could be further investigated for its efficacy in managing diabetes-related complications .
Material Science Applications
Oxadiazoles are also utilized in material science due to their thermal stability and photophysical properties. They can be incorporated into polymers or used as fluorescent materials in various applications, including sensors and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the trifluoromethyl group can enhance the performance of these materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Variations
Substituent Positional Isomerism
- 3-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (): The trifluoromethyl group is at the 2-position of the phenyl ring. The dipole moment and electron-withdrawing effects also differ, influencing reactivity in nucleophilic aromatic substitution .
- 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (): The trifluoromethyl group is at the 3-position (meta) of the phenyl ring, and the benzaldehyde has a methoxy group at the 3-position.
Core Structure Modifications
Benzimidazolone-Oxadiazole Hybrids ():
Compounds like 47 and 48 replace benzaldehyde with a benzimidazol-2-one core. The benzimidazolone moiety introduces hydrogen-bonding capabilities, critical for receptor antagonism (e.g., TRPA1/TRPV1). However, the absence of a reactive aldehyde limits use in condensation reactions .- Phenoxyphenyl-Oxadiazole Derivatives (): Analogues such as 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole feature phenoxy groups instead of trifluoromethyl. The nitro group increases electrophilicity but reduces metabolic stability, while phenoxy enhances π-π stacking in antimicrobial targets .
Table 1: Key Comparative Data
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Evidence ID |
|---|---|---|---|---|
| Target Compound | 348.28 | 4-(Trifluoromethyl)phenyl, benzaldehyde | TRP antagonism, antimicrobial | [4, 8] |
| 3-((3-(2-(Trifluoromethyl)phenyl)-oxadiazol-5-yl)methoxy)benzaldehyde | 348.28 | 2-(Trifluoromethyl)phenyl | Not reported | [4] |
| 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-oxadiazol-5-yl)methoxy)benzaldehyde | 378.31 | 3-(Trifluoromethyl)phenyl, 3-methoxy | Not reported | [9] |
| Compound 47 (Benzimidazolone-oxadiazole) | 495.45 | Biphenyl-trifluoromethyl, benzimidazolone | Dual TRPA1/TRPV1 antagonist | [1] |
| 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole | 349.33 | 4-Nitrophenyl, 4-phenoxyphenyl | Antimicrobial | [2] |
Key Observations
Lipophilicity and Solubility :
- The target compound’s para-trifluoromethyl group increases lipophilicity (clogP ~3.5) compared to nitro- or methoxy-substituted analogues (clogP ~2.8–3.2) .
- Methoxy groups (e.g., ) improve aqueous solubility but may reduce membrane permeability .
Reactivity :
- The benzaldehyde group enables Schiff base formation, useful in prodrug design, unlike benzimidazolone or aniline derivatives .
Biological Activity: TRP Antagonism: Benzimidazolone-oxadiazole hybrids () show higher potency (IC₅₀ < 100 nM) due to hydrogen bonding with TRP channels, whereas the target compound’s aldehyde may react non-specifically . Antimicrobial Action: Phenoxyphenyl-oxadiazoles () inhibit enteric pathogens (MIC ~2–8 µg/mL) via enzyme inhibition, but the target compound’s trifluoromethyl group may enhance biofilm penetration .
Biological Activity
4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde, also known by its CAS number 480391-18-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.25 g/mol. The structure features a benzaldehyde moiety linked to a trifluoromethyl-substituted oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 480391-18-2 |
| Molecular Formula | C16H9F3N2O2 |
| Molecular Weight | 318.25 g/mol |
| LogP | 4.2349 |
| PSA | 55.99 Ų |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. A study conducted on various oxadiazole derivatives demonstrated that compounds with a trifluoromethyl group displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group was also found to contribute positively to the overall potency of the compounds tested .
Anticancer Activity
The anticancer potential of 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has been investigated in vitro. In a series of assays against various cancer cell lines, the compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, it was effective against prostate cancer (PC3) and breast cancer (MCF7) cell lines, indicating its potential as an anticancer agent .
Antiviral Activity
Recent studies have explored the antiviral properties of oxadiazole derivatives against beta-coronaviruses. The compound demonstrated promising antiviral activity in preliminary tests, suggesting that it may inhibit viral replication through interference with viral entry mechanisms or replication processes .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of electron-withdrawing groups such as trifluoromethyl enhances biological activity by increasing the lipophilicity and stability of the compound. The methoxy group contributes to improved solubility and bioavailability, making it an essential feature for optimizing therapeutic efficacy .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several oxadiazole derivatives, including our compound. It was found that derivatives with a trifluoromethyl group had significantly lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to their non-fluorinated counterparts .
- Cytotoxicity in Cancer Cells : In vitro testing on MCF7 breast cancer cells showed that treatment with 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde resulted in a dose-dependent decrease in cell viability, with an IC50 of approximately 15 µM after 48 hours .
Q & A
Q. What are the key considerations in synthesizing 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde?
- Methodological Answer : The synthesis involves two critical steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling the oxadiazole moiety to the benzaldehyde derivative.
-
Oxadiazole Formation : React a nitrile derivative with hydroxylamine under reflux in ethanol, followed by cyclization using a dehydrating agent (e.g., acetic anhydride) .
-
Coupling Reaction : Use a nucleophilic substitution or Mitsunobu reaction to attach the oxadiazole-methanol intermediate to 4-hydroxybenzaldehyde. Solvent choice (e.g., DMF or THF) and catalysts (e.g., NaH or DIAD) significantly impact yield .
-
Key Parameters : Monitor reaction time (typically 4–12 hours), temperature (80–120°C), and stoichiometry (1:1.2 ratio of oxadiazole to benzaldehyde derivative) to minimize side products .
- Data Table : Common Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole Cyclization | NH₂OH·HCl, EtOH, reflux, 6h | 60–75% | |
| Ether Coupling | 4-Hydroxybenzaldehyde, NaH, DMF, 80°C | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and oxadiazole-linked methoxy group (δ 3.8–4.2 ppm). Aromatic protons from the trifluoromethylphenyl group appear as multiplets (δ 7.5–8.0 ppm) .
- FTIR : Key peaks include C=O stretch (aldehyde, ~1700 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and oxadiazole ring vibrations (950–1050 cm⁻¹) .
- HRMS : Validate molecular formula (C₁₈H₁₂F₃N₂O₃) with <2 ppm mass error .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve oxadiazole ring formation?
- Methodological Answer :
- Catalyst Screening : Replace acetic anhydride with polyphosphoric acid (PPA) or Burgess reagent to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >70% .
- Solvent Effects : Use toluene for azeotropic removal of water, shifting equilibrium toward product .
- Contingencies : If side products dominate, purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Docking Studies : The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2), while the oxadiazole ring acts as a hydrogen-bond acceptor .
- SAR Analysis : Modify the benzaldehyde substituents (e.g., electron-withdrawing groups) to enhance binding affinity. For example, nitro or cyano groups increase potency by 2–3 fold .
- In Vitro Validation : Test inhibition kinetics (IC₅₀) using fluorescence-based assays (e.g., COX-2 inhibition kit) and compare with positive controls (e.g., Celecoxib) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell line, incubation time). For instance, discrepancies in IC₅₀ values may arise from HeLa vs. HEK293 cell models .
- Metabolic Stability : Check if aldehyde oxidation to carboxylic acid occurs in cell media, which can reduce efficacy. Use LC-MS to quantify metabolite interference .
- Control Experiments : Include a reduced form (e.g., benzyl alcohol derivative) to isolate the aldehyde’s contribution to activity .
Data Contradiction Analysis
| Reported Issue | Resolution Strategy | Reference |
|---|---|---|
| Variable yields in ether coupling | Optimize base (e.g., K₂CO₃ vs. NaH) and solvent polarity | |
| Inconsistent NMR shifts | Confirm deuteration level of solvent (e.g., DMSO-d₆ vs. CDCl₃) | |
| Divergent enzyme inhibition | Standardize assay protocols (e.g., ATP concentration) |
Notes for Experimental Design
- Stability Testing : Store the compound under inert gas (N₂/Ar) at −20°C to prevent aldehyde oxidation .
- Scale-Up Challenges : Replace ethanol with 2-MeTHF for greener synthesis and easier solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
